Lipophilicity Comparison with Difenoconazole Intermediate
2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane exhibits a significantly lower lipophilicity compared to the larger difenoconazole intermediate analog. Its computed XLogP3-AA is 2.9 [1], whereas the more complex analog 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS 873012-43-2) has a calculated XLogP3-AA of 5.1 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.9 |
| Comparator Or Baseline | 2-(bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (XLogP3-AA: 5.1) |
| Quantified Difference | 2.2 LogP units (lower) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
This 2.2 LogP unit difference indicates superior aqueous solubility and distinct chromatographic behavior, which can streamline purification and improve handling in aqueous or mixed-solvent synthetic steps.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91655234, 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 127256211, 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane. View Source
